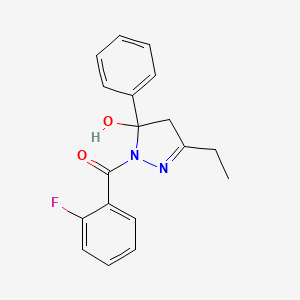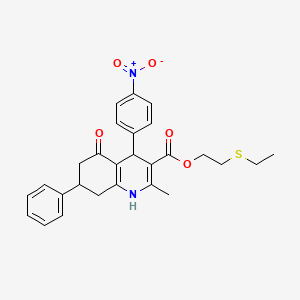![molecular formula C16H16ClN3O2S B4928478 N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.
作用機序
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide specifically targets the HAT domain of PCAF and inhibits its acetyltransferase activity. It binds to the active site of PCAF and blocks the transfer of acetyl groups from acetyl-CoA to histones, which results in the suppression of gene expression. N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been shown to be a potent and selective inhibitor of PCAF, with minimal effects on other HATs.
Biochemical and Physiological Effects:
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has also been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. In addition, N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been shown to have cardioprotective effects by suppressing the expression of genes involved in cardiac hypertrophy.
実験室実験の利点と制限
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PCAF, which allows for the specific study of the role of PCAF in various biological processes. N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide is also cell-permeable and can be used in both in vitro and in vivo experiments. However, there are also limitations to the use of N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of results. In addition, N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has a relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for the study of N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide. One area of research is the development of more potent and selective inhibitors of PCAF. Another area of research is the study of the role of PCAF in other biological processes, such as metabolism and aging. In addition, the combination of N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide with other drugs or therapies may provide new treatment options for cancer, inflammation, and cardiovascular diseases.
合成法
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide can be synthesized by a multi-step process, including the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by the reaction of the resulting 2-(4-chloro-2-methylphenoxy)ethanol with thionyl chloride to form 2-(4-chloro-2-methylphenoxy)ethyl chloride. The final step of the synthesis involves the reaction of 2-(4-chloro-2-methylphenoxy)ethyl chloride with nicotinamide thiosemicarbazide in the presence of triethylamine.
科学的研究の応用
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been widely used in scientific research as a tool to study the role of p300/CBP-associated factor (PCAF) in various biological processes. It has been shown to inhibit the acetyltransferase activity of PCAF, which leads to the suppression of gene expression. N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been used to study the role of PCAF in cancer, inflammation, and cardiovascular diseases, among others.
特性
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11-9-13(17)4-5-14(11)22-8-7-19-16(23)20-15(21)12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKGIOTRJNXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-chlorobenzyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928399.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928402.png)
![N-cyclopropyl-2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4928418.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)


![N-(4-ethylphenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4928456.png)
![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)